2,4-D (Standard)

Catalog No.
S515816
CAS No.
94-75-7
M.F
C8H6Cl2O3
Cl2C6H3OCH2COOH
M. Wt
221.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-D (Standard)

Analytical labs quantifying 2,4-D residues cannot use commercial salt/ester formulations as calibration standards due to different molecular weights and adjuvants, leading to inaccurate quantification. Use this certified pure 2,4-D acid (CAS 94-75-7) to ensure compliance.

  • Highest-purity parent acid, mandatory for precise stock solutions in LC-MS/MS and GC-MS methods.
  • Enables synthesis of custom esters and salts without side reactions from pre-formulated products.
  • Suitable as a synthetic auxin in plant cell culture research with reproducible concentration control.

Ship from stock globally.

CAS Number

94-75-7

Product Name

2,4-D (Standard)

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid

Molecular Formula

C8H6Cl2O3
Cl2C6H3OCH2COOH

Molecular Weight

221.03 g/mol

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-N

solubility

Decomposes (NTP, 1992)
Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/
In water, 677 ppm at 25 °C
In water, 540 ppm at 20 °C
Soluble in organic solvents
67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C
In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils
0.677 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.031 (very poor)
0.05%

Synonyms

2,4 Dichlorophenoxyacetic Acid, 2,4-D, 2,4-Dichlorophenoxyacetic Acid, 2,4-Dichlorophenoxyacetic Acid, Ammonium Salt, 2,4-Dichlorophenoxyacetic Acid, Lithium Salt, 2,4-Dichlorophenoxyacetic Acid, Potassium Salt, 2,4-Dichlorophenoxyacetic Acid, Sodium Salt, Monosan

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

The exact mass of the compound 2,4-Dichlorophenoxyacetic acid is 219.9694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)0.00 min water, 677 ppm at 25 °cin water, 540 ppm at 20 °csoluble in organic solvents67.3 g/400 ml acetone at 25 °c; 0.94 g/100 ml benzene at 28 °c; 0.63 g/100 ml carbon disulfide at 29 °c; 0.16 g/100 ml carbon tetrachloride at 25 °c; 0.08 g/100 ml diesel oil and kerosene at 25 °c; 78.5 g/100 ml dioxane at 31 °c; 10.3 g/100 ml ethanol (50%) at 25 °c; 100 g/100 ml ethyl alcohol (95%) at 25 °c; 27.0 g/100 ml ethyl ether at 25 °c; 24.8 g/100 ml isopropanol at 31 °c; 25 g/100 ml methyl isobutyl ketone at 25 °c; 0.52 g/100 ml ortho-dichlorobenzene at 25 °c; 0.058 g/100 ml toluene at 25 °cin ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °c); in octanol 120 g/l (25 °c). insoluble in petroleum oils0.677 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.031 (very poor)0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates. It belongs to the ontological category of chlorophenoxyacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98% (HPLC)

Package Size

100 mg, 250 mg, 0.25 g, 500 mg

2,4-D (CAS 94-75-7) is the parent acid form of the globally significant 2,4-dichlorophenoxyacetic acid class of selective herbicides. While rarely used directly in agriculture due to low water solubility, this high-purity solid is the essential starting point for manufacturing all commercial salt and ester formulations. Crucially, it serves as the primary certified reference material for the precise analytical quantification of 2,4-D residues in environmental, agricultural, and food safety applications, a role its formulated derivatives cannot fulfill.

Substituting the 2,4-D acid standard (CAS 94-75-7) with its more common amine salt or ester formulations in a laboratory or manufacturing setting leads to process failure. The derivatives possess fundamentally different physical properties, including vastly increased water solubility and altered volatility, which are optimized for field application, not for chemical synthesis or analytical calibration. Using a formulated salt or ester as a starting material for further esterification is chemically inefficient, and its use as an analytical standard is invalid, as it introduces formulation adjuvants and a different molecular weight, preventing accurate quantification of the active acid ingredient as mandated by regulatory methods.

Essential for Analytical Accuracy: The Role of Purity and Certification

The 2,4-D acid (CAS 94-75-7) is supplied as a high-purity analytical standard, suitable for creating calibration curves in GC and HPLC methods as specified by regulatory bodies like the EPA. Commercial formulations, such as amine salts or esters, are completely unsuitable for this role because they contain a mix of adjuvants, have lower active ingredient purity, and represent a different chemical form. Certified reference materials are required to have a specified purity (e.g., ≥98%) to ensure the accuracy of residue analysis in food and environmental samples, a standard that formulated products do not meet.

Evidence DimensionSuitability as Certified Reference Material
Target Compound DataHigh purity (e.g., ≥98%), certified for use as an analytical standard for quantitative analysis.
Comparator Or BaselineFormulated 2,4-D salts/esters: Contain adjuvants, impurities, and are not certified for use as a reference standard.
Quantified DifferenceQualitative but absolute: Only the pure acid is valid for instrument calibration and regulatory residue analysis.
ConditionsQuantitative analytical chemistry workflows (e.g., HPLC, GC-MS) for residue monitoring.

For any laboratory performing regulatory compliance testing or quantitative research, only the certified 2,4-D acid standard provides the required accuracy and traceability.

Precursor Suitability: The Direct and Required Starting Material for Salt and Ester Synthesis

The synthesis of all 2,4-D derivatives, including amine salts and esters, begins with the parent acid (CAS 94-75-7). Amine salts are produced by reacting the 2,4-D acid with a suitable amine, such as dimethylamine. Esters are formed via acid-catalyzed esterification of 2,4-D acid with an alcohol. Attempting to synthesize one ester from a different ester or from a salt would be inefficient and chemically complex. Therefore, for the development of new formulations or custom synthesis, the acid is the mandatory and most efficient precursor.

Evidence DimensionPrecursor Efficiency for Synthesis
Target Compound DataServes as the direct starting material for all salt and ester formulations via simple acid-base or esterification reactions.
Comparator Or Baseline2,4-D Salts or Esters: Not suitable as precursors for synthesizing other forms of 2,4-D.
Quantified DifferenceQualitative but absolute: The acid is the required building block for all other forms.
ConditionsIndustrial or laboratory-scale synthesis of 2,4-D derivatives.

Procurement of the parent acid is non-negotiable for any R&D or manufacturing process aimed at producing specific 2,4-D salts or esters.

Solubility Profile Defines Application: Low Aqueous Solubility for Non-Aqueous Systems

The 2,4-D acid form exhibits very low solubility in water, reported as 'practically insoluble' or 'slightly soluble'. In contrast, its salt forms, such as the dimethylamine (DMA) salt, are highly water-soluble, a property that facilitates their use in aqueous spray formulations. This stark difference in solubility dictates its use; the acid is suitable for non-aqueous formulations, organic-phase reactions, or studies on environmental fate in lipophilic compartments, whereas the salts are designed specifically for dissolution in water.

Evidence DimensionWater Solubility
Target Compound DataSlightly soluble / Practically insoluble.
Comparator Or Baseline2,4-D Dimethylamine Salt: Highly water-soluble.
Quantified DifferenceWhile exact figures vary, the salt form is orders of magnitude more soluble than the acid form.
ConditionsAqueous solutions at ambient temperature.

This solubility difference is a critical processability parameter; selecting the acid is correct for organic media work, while selecting a salt is necessary for aqueous formulations.

Volatility Baseline: Differentiating Acid, Amine, and Ester Forms for Environmental and Safety Concerns

Volatility, which dictates the potential for off-target vapor drift, is a critical differentiator between 2,4-D forms. Ester formulations, particularly those with short-chain alcohols (e.g., isopropyl, butyl), are known to be significantly more volatile than amine salts or the parent acid. For example, the vapor pressure of the isopropyl ester at 187 °C is 16.7 mm Hg, over 5 times higher than low-volatility esters like isooctyl (2.7 mm Hg). Amine salt formulations are considered essentially non-volatile. The 2,4-D acid itself has very low volatility, with a vapor pressure of 0.4 mmHg at a high temperature of 160 °C, making it a stable baseline for research and formulation development where minimizing vapor pressure is critical.

Evidence DimensionVolatility (Vapor Pressure)
Target Compound DataLow volatility (0.4 mmHg @ 160 °C).
Comparator Or BaselineHigh-volatile esters (e.g., Isopropyl ester): 16.7 mm Hg @ 187 °C. Amine salts: Essentially non-volatile.
Quantified DifferenceEster forms can be >5x more volatile than low-volatility esters and orders of magnitude more volatile than the acid or amine salts under comparable conditions.
ConditionsVapor pressure measurements at elevated temperatures.

Selecting the acid provides a low-volatility, stable solid for research or as a synthesis precursor, avoiding the significant handling and environmental drift concerns associated with volatile ester formulations.

Analytical Reference Standard for Environmental and Food Safety Testing

The primary application for this product is in analytical laboratories that quantify 2,4-D residues in soil, water, and agricultural products. Its certified high purity is essential for preparing accurate stock solutions and calibration standards for methods such as GC-MS and LC-MS/MS, ensuring compliance with regulatory limits.

Chemical Precursor for Custom Formulation and Derivative Synthesis

This compound is the mandatory starting material for chemical manufacturers and R&D labs creating novel or specialized 2,4-D formulations. It enables the synthesis of specific esters with desired properties (e.g., low volatility) or amine salts with enhanced solubility or compatibility with other active ingredients.

Research in Plant Physiology and Hormone Activity

As a synthetic auxin, 2,4-D acid is used in plant science research and plant cell culture as a supplement in media (e.g., MS medium) to induce callus formation or study plant growth regulation. The pure acid form provides a known, uncontaminated concentration of the active molecule, which is critical for reproducible experimental results.

Development of Non-Aqueous Formulations and Material Science

Leveraging its low water solubility, the 2,4-D acid is the appropriate choice for developing oil-based, solid, or other non-aqueous delivery systems. It is also used in fundamental research on the compound's interaction with hydrophobic matrices, such as soil organic matter or lipid membranes, where the behavior of the acid itself is of interest.

Physical Description

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999)
Liquid; Dry Powder
White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2]
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White to yellow, crystalline, odorless powder.
White to yellow, crystalline, odorless powder. [herbicide]

Color/Form

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/
Colorless powder
White to yellow, crystalline ... powder
Crystals from benzene

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.9693994 Da

Monoisotopic Mass

219.9693994 Da

Boiling Point

Decomposes (NTP, 1992)
BP: 160 °C at 4 mm Hg
No boiling point at normal pressure; decomposes on heating
decomposes
Decomposes

Heavy Atom Count

13

Vapor Density

7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
7.63

Density

1.563 at 68 °F (USCG, 1999) - Denser than water; will sink
1.42 at 25 °C
Relative density (water = 1): 0.7-0.8
1.57

LogP

2.81 (LogP)
log Kow= 2.81
2.81

Odor

Oodorless
A slight phenolic odor

Odor Threshold

Detection: 3.13 mg/kg

Decomposition

When heated to decomposition it emits toxic fumes of /chlorides/.

Appearance

Solid powder

Melting Point

280 °F (NTP, 1992)
138 °C
140.5 °C
140Â °C
280 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2577AQ9262

Related CAS

14214-89-2 (potassium salt)
2307-55-3 (ammonium salt)
2702-72-9 (hydrochloride salt)
3766-27-6 (lithium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

2,4-D is used as an herbicide. An overview is available from the National Peseticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/24d.html(1).

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism.
Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants.
Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ...
2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function.

Vapor Pressure

0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992)
0.00000014 [mmHg]
1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C)
Vapor pressure, Pa at 25Â °C: 0.01 (negligible)
0.4 mmHg at 320 °F
(320 °F): 0.4 mmHg

Pictograms

Irritant

Corrosive;Irritant

Impurities

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%.
2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins.
Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm.
Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers.
For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page.

Other CAS

94-75-7
2702-72-9

Absorption Distribution and Excretion

Life-stage-dependent toxicity and dose-dependent toxicokinetics (TK) were evaluated in Sprague Dawley rats following dietary exposure to 2,4-dichlorophenoxyacetic acid (2,4-D). 2,4-D renal clearance is impacted by dose-dependent saturation of the renal organic anion transporter; thus, this study focused on identifying inflection points of onset of dietary nonlinear TK to inform dose selection decisions for toxicity studies. Male and female rats were fed 2,4-D-fortified diets at doses to 1600 ppm for 4-weeks premating, <2 weeks during mating, and to test day (TD) 71 to parental (P1) males and to P1 females through gestation/lactation to TD 96. F1 offspring were exposed via milk with continuing diet exposure until postnatal day (PND) 35. As assessed by plasma area under the curve for the time-course plasma concentration, nonlinear TK was observed > or = 1200 ppm (63 mg/kg/day) for P1 males and between 200 and 400 ppm (14-27 mg/kg/day) for P1 females. Dam milk and pup plasma levels were higher on lactation day (LD) 14 than LD 4. Relative to P1 adults, 2,4-D levels were higher in dams during late gestation/lactation and postweaning pups (PND 21-35) and coincided with elevated intake of diet/kg body weight. Using conventional maximum tolerated dose (MTD) criteria based on body weight changes for dose selection would have resulted in excessive top doses approximately 2-fold higher than those identified incorporating critical TK data. These data indicate that demonstration of nonlinear TK, if present at dose levels substantially above real-world human exposures, is a key dose selection consideration for improving the human relevance of toxicity studies compared with studies employing conventional MTD dose selection strategies.
Distribution of 2,4-D occurs throughout the body, but there is no evidence that it is accumulated. Transformation in mammals appears to occur only to a slight extent & mainly involves the production of 2,4-D conjugates with sugars or amino acids. A single dose is excreted within a few days, mainly with the urine, & to a much lesser extent in the bile & feces.
Pretreatment of rats with 2,4-D (250 mg/kg, sc) so occupied binding sites on plasma proteins that the distribution of (14)C-2,4-D admin iv 3.5 to 4.5 hr later was changed relative to controls, the concn being less in the plasma & kidney & greater in the liver, brain, spinal fluid, testis, lung, heart, & muscle.
... Human beings excrete 2,4-D mainly in the urine, & the blood plasma clearance times depend on the dose, individual characteristics, & the presence or absence of cmpds that may competitively inhibit 2,4-D excretion. For single oral doses of 2,4-D, the biological half-life in blood plasma is about one day, depending on the circumstances. However, forced alkaline diuresis may reduce this to as little as 3.7 hr.
For more Absorption, Distribution and Excretion (Complete) data for 2,4-D (36 total), please visit the HSDB record page.

Metabolism Metabolites

In ... studies with enzyme prepn from arthrobacter specie, 2,4-D was converted to 2,4-D phenol & glyoxylate. Condensation of the two glyoxylate molecules occurred with loss of CO2 from one carboxyl group. A cmpd chromatographically identical to alanine was observed. With ring-labeled 2,4-D, labeled succinate was produced.
2,4-D esters are hydrolyzed in animals. The phenoxy acids are excreted predominantly as such in the urine of rats after their oral admin, although minor portion is conjugated with amino acids glycine & taurine & with glucuronic acid.
Soybean root callus cultures metabolized 2,4-D. Metabolites identified included 2,4-D-glutamic acid & 2,4-D-aspartic acid conjugates; other not identified 2,4-D amino acid conjugates; 2,5-dichloro-4-hydroxyphenoxyacetic acid (4-OH-2,5-D); and 5-OH-2,4-D ... in a comparison of 2,4-D metabolism by soybean callus, soybean plant and corn plants, no qualitative differences were observed. Hydroxy cmpd, mainly as glucosides, were identified as 5-OH-2,4-D, 4-OH-2,3-D, and 4-OH-2,5-D. Amino acid conjugates were identified as 2,4-D conjugates of aspartic acid, glutamic acid, alanine, valine, phenylalanine, tryptophan and leucine. There were some data that suggested the presence of amino acid conjugates of ring hydroxylated 2,4-D. /SRP: unspecified salt or ester of 2,4-D/
Male volunteers ingested single dose of 5 mg/kg. Excretion occurred mainly as 2,4-D (82.3%) with smaller amt as 2,4-D conjugate (12.8%). /SRP: unspecified salt or ester of 2,4-D/
For more Metabolism/Metabolites (Complete) data for 2,4-D (7 total), please visit the HSDB record page.
Metabolism of 2,4-D is minimal in humans, with nearly all of it excreted unchanged as the parent compound. In particular, 2,4-D is rapidly excreted from the body, primarily in the urine. Much of the compound appears to be eliminated unchanged, although some 2,4-D is eliminated from the body as a conjugate. 2,4-D is metabolized to 2,4-dichlorophenol (2,4-DCP) by cytochrome P450 3A4 (CYP 3A4), the major form of monooxygenase enzyme in the human liver.

Associated Chemicals

Agent orange; 39277-47-9
2,4-D Choline Salt; 1048373-72-3

Wikipedia

2,4-dichlorophenoxyacetic acid

Biological Half Life

Whole body: 220 hours (reduced to 4-7 hours by urinary alkalinization); mean plasma 1/2 life: 12 hours; [TDR, p. 510]
... The half-lives for urinary excretion were 3 hr in rats, 8 hr in calves, & hens, & about 12 hr in pigs.
... In rats orally or intravenously admin, 2,4-D is excreted primarily in the urine with a half-life of approx 2 hr.
After six male volunteers each /orally/ ingested a subtoxic dose of 5 mg 2,4-D per kg, urine and blood samples were collected and monitored for 2,4-D levels. From pharmacokinetic analysis of the data, the half-life of plasma clearance was determined to be 33 hr. /SRP: Unspecified salt or ester of 2,4-D/
After ingestion of single 5 mg/kg oral dose ... /by 5 male human volunteers/, 2,4-D was eliminated from plasma in an apparent 1st order process with an avg /SRP: biological half-life/ of 11.7 hr. All subjects excreted 2,4-D in urine with avg /SRP: biological half-life/ of 17.7 hr, mainly as free 2,4-D (83.3%), with smaller amt excreted as 2,4-D conjugates (12.8%). /SRP: unspecified salt or ester of 2,4-D/

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Transformation products, Herbicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

2,4-D is produced by interaction of 2,4-dichlorophenolate with monochloroacetic acid.
Reaction of 2,4-dichlorophenol and chloroacetic acid in aqueous sodium hydroxide.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetic acid, 2-(2,4-dichlorophenoxy)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies 2,4-D (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
/2,4-D as free/ acid not used customarily by itself; usually as a amine, salt, or ester.
Technical grade 2,4-D is avail in USA as free acid (98% purity), as salts (dimethylamine, mixed ethanolamine & isopropanolamine, lithium & sodium) & as esters of the following alcohols: isopropyl; n-butyl; sec-butyl; iso-octyl; 2-butoxyethyl, & butoxypolypropylene glycol.
Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/
For more General Manufacturing Information (Complete) data for 2,4-D (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 5001, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.015 mg/L.
Method: NIOSH 9200, Issue 1; Procedure: gas chromatography/electron capture detection, hand wash; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.001 ug/L.
Method: NIOSH 9201, Issue 1; Procedure: gas chromatography/electron capture detector, patch; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.0025 ug/mL.
Method: Abraxis 54003A; Procedure: immunoassay, microtiter plate; Analyte: 2,4-D; Matrix: water (groundwater, surface water, well water); Detection Limit: 2 ppb.
For more Analytic Laboratory Methods (Complete) data for 2,4-D (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is described for isolating acidic toxic substances from biological fluids by extraction followed by derivatization and chromatography to rectify the biomolecular matrix that is inevitably coextracted with water soluble materials. Toxic substance screening for contamination with polychlorinated organics was accomplished by using negative chemical ionization mass spectrometry. Recoveries exceeded 70% for 2,4-D. Quantitation was obtained with electron capture gas chromatography.
Fat Samples: Dissolve sample in hot ethanol; Reflux for 1 hr, and chill as in the above section. Add 2 mL 0.1 N sodium hydroxide. Extract with diethyl ether (3 x 3 mL). ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min.
Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). Continue as in the method in Section III.A.1. To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.
Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 mL of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 mL (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.
For more Clinical Laboratory Methods (Complete) data for 2,4-D (8 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Light sensitive. Moisture sensitive.

Interactions

The toxic effects of a widely used herbicide (Dikamin D containing 72% 2,4-D-amine Na as active ingredient) applied alone or in combination with three heavy elements (copper sulphate, cadmium sulphate and lead acetate) modelling the heavy metal load of the environment were studied on chicken embryos with injection treatment. The treatment was done on day 0 of incubation. Solutions and emulsions of different concentrations were made from the test materials and injected in 0.1 mL volume into the air space of eggs. The macroscopical evaluations were done on day 19 of the incubation. Summarizing the findings, it can be established that the individual administration of the 72% 2,4-D containing herbicide formulation was less toxic compared to the control group than the simultaneous administration of the pesticide and heavy elements. As compared with each other the results from the combined administrations of the 72% 2,4-D containing herbicide formulation and heavy elements the simultaneous administration of cadmium and the herbicide caused the highest embryomortality while the incidence of developmental anomalies were the highest in the interaction study of the copper and the pesticide. /Dikamin D/
The effects of mixtures of parathion (PA;5 mg/kg), toxaphene (TOX; 50 mg/kg)and/or 2,4-dichlorophenoxyacetic acid (2,4-D; 50 mg/kg) on the hepatic mixed-function oxygenase (MFO) system were studied in ICR male mice (21-24 g) by oral intubation daily for 7 days. In general, TOX and TOX-containing mixtures were found to induce the metabolism of amidopyrine (21-52%), aniline (58-72%), phenacetin (239-307%), pentobarbital (104-148%) and benzo[a]pyrene (143-304%) in the 9000 g liver supernatants and to increase the hepatic cytochrome P-450 contents (57-80%). Furthermore, the TOX pretreatment was effective in enhancing the biotransformation of PA or paraoxon (PO) in the supernatants. This enhancement was not altered significantly by 5 mM EDTA. Although TOX increased the aliesterase activity in the serum and liver homogenates and supernatants by 31-158%, the activity of paraoxonase was not affected in these preparations. The TOX-induced increase in the metabolism of PA or PO was, at least in part, associated with the MFO system, and paraoxonase did not have significant involvement in the increase. These findings suggest that the toxicity of the PA + TOX mixture would be lower than that of PA, as TOX has the ability to increase the biotransformation of PA, as well as of PO, and the levels of aliesterase, thereby providing a pool of noncritical enzymes for the binding of PO. Because of these properties of TOX, it is anticipated that the toxicity of the PA + TOX + 2,4-D mixture also would be lower than that of PA.
The effects of prenatal exposure to a 2,4-dichlorophenoxyacetic acid (24-D)/2,4,5-trichlorophenoxyacetic acid mixture on brain glutamate, gamma-aminobutyric acid (GABA), protein, DNA, and RNA were studied in rats. Pregnant Sprague Daley rats were orally administered 0, 50, or 125 mg/kg per day of a 1:1 mixture of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid on gestational days six to 15. The mixture was known to contain 0.0125 ppm of 2,3,7,8-tetrachlorodienzo-p-dioxin. On postnatal days one, 15, or 22, brains of neonates were separated into cerebrum, cerebellum, neocortex and thalamus/hypothalamus, and assayed for glutamate, DNA, RNA, protein and gamma-aminobutyric acid. Regional brain concentrations of protein, DNA, and RNA were not affected by prenatal exposure to the mixture, except for a decrease in the protein/DNA ratio in the hypothlamus induced by the 50 and 125 mg/kg doses on postnatal day 22. Glutamate was significantly reduced in the cerebrum and cerebellum in 1 day old neonates exposed prenatally to 50 and 125 mg/kg 2,4-dichlorophenoxyacetic acid/2,4,5-trichlorophenoxyacetic acid, while levels were not significantly altered in offspring examined at 15 and 22 postnatal days. gamma-Aminobutyric acid was not significantly affected in any brain region at any time.
Myotonia is characterized by prolonged contraction (delay in onset of relaxation) of skeletal muscle fibers with characteristic electromyographic findings. Calcium channel blocking drugs may be expected to reduce myotonia, should they promote the onset of relaxation in a contracted skeletal muscle. This study was aimed at evaluating the effect of diltiazem, a calcium channel blocking agent, on myotonia induced by 2,4-dichlorophenoxyacetic acid (2,4-D). In rat diaphragm, exposed to 2.5 mM 2,4-D in a tissue bath, myotonia was quantified by documenting the contraction time in response to direct stimulation with supramaximal electric stimuli. At a peak of myotonia, diltiazem was added to the tissue bath and the effect on evoked contraction studied over a period of 6 minutes. A concentration of 5 x 10(-5) M was found to be the most effective, causing a decrease in contraction time of more than 90% in 3 minutes.
For more Interactions (Complete) data for 2,4-D (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Subchronic impacts of 2,4-D herbicide Weedestroy®AM40 on associative learning in juvenile yellow perch (Perca flavescens)

Brian J Anton, Gavin K Dehnert, William H Karasov
PMID: 34273773   DOI: 10.1016/j.aquatox.2021.105909

Abstract

Aquatic herbicides are commonly used to control a wide variety of invasive and nuisance plants. One common active ingredient used in commercial herbicide formulations in Midwestern states is 2,4-dichlorophenoxyacetic acid (2,4-D). Due to the stability of 2,4-D in aquatic environments, many non-target aquatic species experience prolonged exposure throughout critical developmental life stages that can affect essential behaviors. However, the impacts of 2,4-D exposure on learning behaviors in juvenile fish are poorly understood. Therefore, we conducted a series of experiments using a maze environment to determine the effects of a commercial 2,4-D amine salt herbicide formulation (Weedestroy®AM40; WAM40; at 0.00, 0.50, 2.00, and 50.00 mg/L 2,4-D acid equivalent (a.e.)) exposure on juvenile yellow perch's ability to perform a feed associated learning behavior. We observed a significant decrease in the ability of yellow perch to correctly complete the feed associated learning behavior within 200 s when exposed to WAM40 at 2.00 and 50.00 mg/L 2,4-D as compared to controls (p = 0.0002; p < 0.0001, respectively) and within 600 s when exposed to WAM40 at 2.00 and 50.0 mg/L 2,4-D as compared to the controls (p = 0.0107 and p < 0.0001). These data suggest that exposure to 2,4-D in WAM40 can both increase the amount of time it takes for yellow perch to complete a feed associated learning behavior and/or obstruct the behavior altogether. Further experiments showed no significant decreases in locomotion (p > 0.05), hunger motivation (p > 0.05), and a visually guided startle response (p > 0.05), in all treatment groups tested as compared to controls. This suggests that 2,4-D in WAM40 does not inhibit feed associated learning behaviors via interaction with these mechanisms. Altogether, the results indicate that the use of 2,4-D herbicides for weed control in aquatic ecosystems could present risks to cognitive functions that control essential behaviors of yellow perch.


Efficacy of an organically modified bentonite to adsorb 2,4-dichlorophenoxyacetic acid (2,4-D) and prevent its phytotoxicity

M F Salcedo, A Y Mansilla, S L Colman, M J Iglesias, V A Alvarez, C A Casalongué
PMID: 34346399   DOI: 10.1016/j.jenvman.2021.113427

Abstract

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is widely used due to it selective action, and preferential control of dicotyledonous weeds affecting cereal crops. Physiological responses of sensitive dicotyledonous plants to 2,4-D include growth retardation, senescence, and cell death. Due to soil and water contamination by agricultural practices, 2,4-D constitutes a potential risk to non-target plant species. In this work, the potential advantage of using organic modified bentonite (Bent) to adsorb 2,4-D and therefore mitigate damage produced by this herbicide on sensitive not-target vegetable species was investigated. Dodecylamine (DDA) was used as an organic modifier to change the hydrophilic nature of Bent into an organophilic matrix. The adsorption performances of 2,4-D by Bent-DDA were analyzed. The maximum adsorptions of 2,4-D (22.1 mg/L) from aqueous solution containing 1.0 or 2.5 mg/mL Bent-DDA were 40 and 80 %, respectively. The physical interaction of Bent-DDA with 2,4-D was characterized by Wide Angle X-ray Scattering (WAXS) and thermogravimetric analysis (TGA). The biological functionality of Bent-DDA matrix as 2,4-D adsorbent was tested in a bioassay in the Arabidopsis thaliana plant model system. The primary root growth of Arabidopsis seedlings is strongly inhibited by low concentrations of 2,4-D. Arabidopsis seedlings submitted to Bent-DDA pre-treated herbicide aqueous solution showed similar root growth than 2,4-D non-treated seedlings. Finally, the ability of Bent-DDA to prevent 2,4-D phytotoxicity was exploratory investigated in lettuce plants. Lettuce plants pre-treated with 20 μg/mL Bent-DDA showed reduced sensitivity to 2,4-D including an increment on chlorophyll content and biomass compared with non-treated plants. Our findings revealed a promising scenario for the application of Bent-DDA as an effective adsorbent of 2,4-D at productive scale.


Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag

Fatemeh Amiri, Mansooreh Dehghani, Zeinab Amiri, Saeed Yousefinejad, Aboolfazl Azhdarpoor
PMID: 34185703   DOI: 10.2166/wst.2021.193

Abstract

Between the countless chemical substances applied in agriculture, 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide is considered as a toxic and carcinogenic pollutant which is difficult to remove from water due to its biological and chemical stability and high solubility. The goal of this study was photocatalytic degradation of 2,4-D, using Ag
PO
/TiO
nanoparticles under visible light. The Ag
PO
/TiO
nanoparticles were characterized using XRD, FESEM and EDS analysis to investigate its crystal structure and elemental compounds. The effect of operating parameters such as pH, contact time, catalyst dose, and initial concentration of herbicide on the efficiency of the process was studied. Increasing the pH and initial concentration of herbicide led to the reduction of the efficiency of removing the herbicide, while increasing contact time and catalyst dose increased the efficiency. The best result (98.4% removal efficiency) was achieved at pH = 3, 1 g/L catalyst dose, 60 min contact time, and 10 mg/L initial concentration of 2,4-D. According to the results, 2,4-D removal efficiency with Ag
PO
/TiO
photocatalyst reached 96.1% from 98.4% after 5 cycles of reaction. The pseudo-first-order kinetics was the best fit for the 2,4-D degradation by Ag
PO
/TiO
with correlation coefficients (R
= 0.9945). The results demonstrated that the photocatalytic process using Ag
PO
/TiO
nanoparticles in the presence of visible light had a relatively good efficiency in removing 2,4-D. Moreover, Ag
PO
/TiO
can be used as a reusable photocatalyst for the degradation of such toxins from polluted water and wastewater.


New Target in an Old Enemy: Herbicide (

Jun Li, Siyu Chen, Jinye Huang, Hui Chen, Zunwei Chen, Yuezhong Wen
PMID: 34196530   DOI: 10.1021/acs.jafc.1c02102

Abstract

Iron is an essential microelement in plants that is involved in several growth processes. The use of herbicides may cause the abnormal aggregation of iron in leaves, but the regulatory mechanisms underlying this phenomenon remain unclear. Here, we show that chiral herbicide (
)-dichlorprop ((
)-DCPP) triggers ferroptosis-like death in
. (
)-DCPP led to reactive oxygen species (ROS) accumulation and iron aggregation, and these processes were iron dependent. Under (
)-DCPP treatment, ROS, lipid hydrogen peroxides, and malondialdehyde were significantly accumulated. In addition, (
)-DCPP induced the depletion of glutathione, ascorbic acid, and glutathione peroxidase as well as the accumulation of toxic lipid peroxides. Thus, oxidation imbalance led to cell death, and this mode of action could be inhibited by the ferroptosis inhibitor ferrostatin-1 or ciclopirox olamine. NADPH oxidases were found to be involved in herbicide-induced ROS accumulation, and lipoxygenase and NADPH cytochrome P450 oxidase were shown to positively regulate (
)-DCPP-induced lipid peroxidation. Overall, these results indicate that the iron- and ROS-dependent signaling cascades were involved in the (
)-DCPP-induced phytotoxicity pathway, which disrupted the structure of plant cell membranes and triggered ferroptosis. Generally, this study provides new insight into the mechanisms of pesticide phytotoxicity and suggests new therapeutic directions to protect nontarget plants.


Normalized difference vegetation index for desiccation evaluation with glyphosate + 2,4-D in magnetized spray solution

C B Alvarenga, G S M Mundim, E A Santos, R B A Gallis, R Zampiroli, P C N Rinaldi, J R Prado
PMID: 34190763   DOI: 10.1590/1519-6984.246579

Abstract

Water magnetization and geoprocessing are increasingly utilized tools in weed management. Our objective was to study the influence of water magnetization on herbicide efficiency and to verify whether there is a relationship between control scores and the normalized difference vegetation index (NDVI). In the laboratory experiment, water was subjected to magnetization and evaluated with respect to four characteristics. In the field experiment, plots of Brachiaria grass were subjected to treatments in a factorial scheme (6 × 2 + 1). Six herbicidal factors (doses of glyphosate and glyphosate + 2,4-D) and the magnetization or absence of magnetization of the spray solution were evaluated and compared against the control treatment (without spraying). Weed control assessments were carried out six times. Images were obtained using an embedded multispectral camera to determine the NDVI values. Data related to water characteristics were analyzed using the t test. Weed control and NDVI data were subjected to analysis of variance and are presented in regression graphs. Dispersion analysis of NDVI data was performed according to the control scores. The magnetization process decreased the pH of the water and increased the surface tension, but it did not influence the control scores or the NDVI. As the glyphosate dose was increased, the control scores were higher and the NDVI values were lower. Magnetized water did not affect the biological efficiency of the herbicides, and there was a strong correlation between the control scores and the NDVI values.


Phytotoxicity of the chiral herbicide dichlorprop: Cross-talk between nitric oxide, reactive oxygen species and phytohormones

Hui Chen, Yongxiang Qin, Jiawei Pu, Jinxing Hu, Yuezhong Wen
PMID: 34134377   DOI: 10.1016/j.scitotenv.2021.147866

Abstract

Nitric oxide (NO), reactive oxygen species (ROS), and phytohormones in plants often initiate responses to sources of abiotic stress. However, we have a poor understanding of the cross-talk between NO, ROS, and phytohormones during exogenous chiral auxin-induced phytotoxicity. In this study, the toxicity of the chiral synthetic auxin herbicide dichlorprop (DCPP) to Arabidopsis thaliana, as well as the mutual regulation of NO, hydrogen peroxide (H
O
), superoxide anion (O
), and phytohormones at the enantiomeric level was investigated. The ROS production exhibited an enantioselective manner, further, that was positively correlated with the change of the morphological indicators. This confirmed that ROS played an important role in the enantioselective effect of DCPP. The distribution of ROS and NO was partially overlapped, indicating that the production of NO may be affected by ROS, and also related to the degree of plant damage. In terms of phytohormones, the level of salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA) in the whole plant increased as the (R)-DCPP concentration applied increased, however, the trend has changed, when the data of leaves and roots was discussed separately. The results revealed that the redistribution of phytohormones may exist between leaves and roots, caused by the joint action of ROS and NO. The differences in the biological activity identified between the two enantiomers in this study enhance our understanding of the toxicity mechanism of exogenous auxin via their effects on phytohormones.


Neurotoxicity associated with chronic exposure to dichlorophenoxyacetic acid (2,4-D) - a simulation of environmental exposure in adult rats

Rose Meire R Ueda, Verena M de Souza, Letícia R Magalhães, Pedro Henrique N Chagas, Allice S C Veras, Giovana R Teixeira, Gisele A Nai
PMID: 34125002   DOI: 10.1080/03601234.2021.1939622

Abstract

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is the second most widely used herbicide in the world. The objective of this study was to evaluate the neurotoxic effects and the possible role of the dysregulation of apoptosis in the genesis of brain damage in chronic exposure to 2,4-D in rats. Eighty adult male rats were distributed into eight groups (n = 10) and exposed orally (contaminated feed) and via inhalation, with two groups exposed to distilled water (control) and six to 2,4-D in three distinct concentrations. They were exposed for 6 months. A neurobehavioral assessment was performed, and the brain was collected for histopathology and immunohistochemistry. The animals in the control groups showed greater motility in the open-field test and a greater number of entries in the elevated-plus-maze test than those exposed to 2,4-D (
< 0.05). Neuronal necrosis was more incident in animals exposed to 2,4-D (
< 0.05). There was a negative correlation between the expression of BAX and the measurement of the cerebral cortex thickness (r = -0.713;
= 0.047). Regardless of the route of exposure, 2,4-D led to a deficit in neurobehavioral tests and decreased thickness of the cerebral cortex associated with increased expression of the pro-apoptotic protein BAX.


Study of Sorption Kinetics and Sorption-Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils

Lizethly Cáceres-Jensen, Jorge Rodríguez-Becerra, Carlos Garrido, Mauricio Escudey, Lorena Barrientos, Jocelyn Parra-Rivero, Valentina Domínguez-Vera, Bruno Loch-Arellano
PMID: 34207880   DOI: 10.3390/ijerph18126264

Abstract

The sorption behavior of 2,4-dichlorophenoxyacetic acid (2,4-D) in the abundant agricultural volcanic ash-derived soils (VADS) is not well understood despite being widely used throughout the world, causing effects to the environment and human health. The environmental behavior and risk assessment of groundwater pollution by pesticides can be evaluated through kinetic models. This study evaluated the sorption kinetics and 2,4-D sorption-desorption in ten VADS through batch sorption experiments. Differences in the sorption extent for the fast and slow phases was observed through the IPD model where 2,4-D sorption kinetics was controlled by external mass transfer and intra organic matter diffusion in Andisols (C1 ≠ 0). We confirmed from the spectroscopic analysis that the carboxylate group directly drives the interaction of 2,4-D on Andisol soil. The MLR model showed that IEP, FeDCB, and pH×Silt are important soil descriptors in the 2,4-D sorption in VADS. The Freundlich model accurately represented sorption equilibrium data in all cases (Kf values between 1.1 and 24.1 µg
mL
g
) with comparatively higher sorption capacity on Andisols, where the highest hysteresis was observed in soils that presented the highest and lowest OC content (H close to 0).


Nano-activated carbon derived from date palm coir waste for efficient sequestration of noxious 2,4-dichlorophenoxyacetic acid herbicide

K Rambabu, Jawaher AlYammahi, G Bharath, A Thanigaivelan, N Sivarajasekar, Fawzi Banat
PMID: 34116312   DOI: 10.1016/j.chemosphere.2021.131103

Abstract

Alarming water contamination rates by toxic herbicides have drawn attention to treat these pollutants using efficient, easy, and economic techniques. In this work, date-palm coir (DPC) waste-based nano-activated carbon (DPC-AC) was successfully prepared and examined for adsorptive removal of toxic 2,4-dichlorophenoxyacetic acid (2,4-DPA) herbicide from synthetic wastewater. The DPC-AC was synthesized via a single-step carbonization-KOH activation approach. The nanosorbent displayed a flaky morphology with graphitic structure and oxygen-rich surface functionalities. The nanocarbon with a mean particle size of 163 nm possessed a high specific surface area of 947 m
/g with an average pore size of 2.28 nm. High 2,4-DPA removal efficiency of 98.6% was obtained for the optimal adsorption conditions of pH 2, dosage 0.15 g, rotational speed 100 rpm, time 90 min, and initial 2,4-DPA concentration of 100 mg/L. Langmuir isotherm best described the equilibrium behavior with a theoretical maximum of 50.25 mg/g adsorption capacity for the system. Pseudo-second order model was more appropriate in quantifying the kinetics for all initial feed concentrations. Thermodynamically, the adsorption process was spontaneous, endothermic, and involved low activation energy. A plausible mechanism for the adsorption-desorption of 2,4-DPA onto DPC-AC is also discussed. Cost analysis and regenerability studies proved the economic value ($3/kg) and reusable nature of DPC-AC without any significant loss in its performance. Overall, this study highlights the advantages of DPC waste valorization into efficient nanoadsorbent and the sequestration of noxious 2,4-DPA herbicide from its aqueous streams using this nanosorbent.


Renewable and robust biomass waste-derived Co-doped carbon aerogels for PMS activation: Catalytic mechanisms and phytotoxicity assessment

Guomin Geng, Yanhui Gao, Zhitong Zhang, Kangqi Gao, Wenyu Zhang, Jianjun Song
PMID: 34091184   DOI: 10.1016/j.ecoenv.2021.112381

Abstract

Developing monolithic carbon-based catalyst with low cost, easy separation and high performance to degrade pollutants via PMS activation is crucial. In this work, a series of novel monolithic Me-CA catalysts based on biomass derived carbon aerogel were prepared by hydrothermal method using waste watermelon peel as raw material. Co-CA catalyst showed excellent performance to activate PMS for 2, 4-DCP degradation in different temperature and different water matrices. Different pollutants, such as ciprofloxacin (CIP), bisphenol A (BPA), and 2, 4-dichlorophenoxyacetic acid (2, 4-D) could also be removed in the Co-CA/PMS system. As expected, Co-CA could be easily separated from degraded solution, and show high stability and reusability for PMS activation with a lower cobalt leaching. Based on the results of the quenching tests, electron paramagnetic resonance (EPR) spectra, Chronoamperometric test (i-t curves) and electro-chemical impedance spectroscopy (EIS), the PMS activation mechanism was proposed. The phytotoxicity assessment determined by germination situation of mung bean indicated that PMS activation could eliminate the hazards of 2, 4-D. Therefore, this study provides a low cost, efficient and environmental-friendly monolithic biomass carbon aerogel catalyst for different pollutants degradation, which further advances monolithic catalyst for practical wastewater treatment.


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